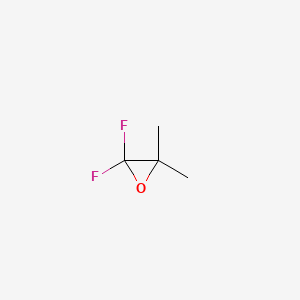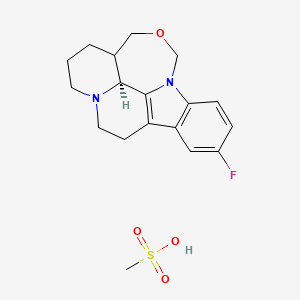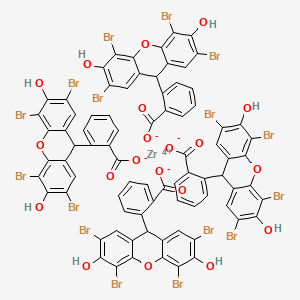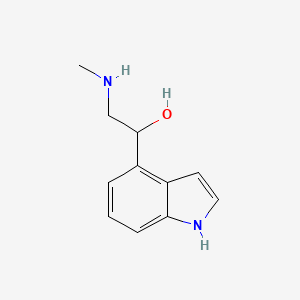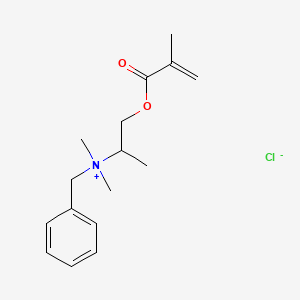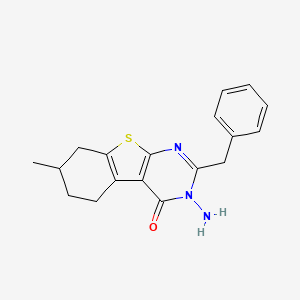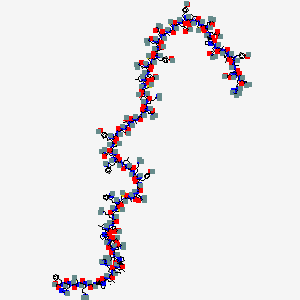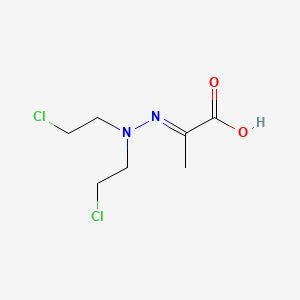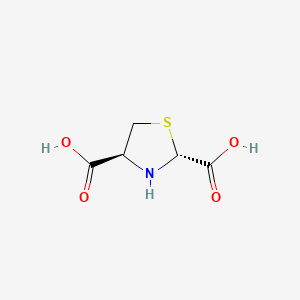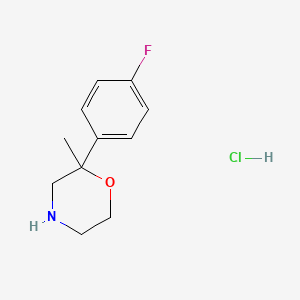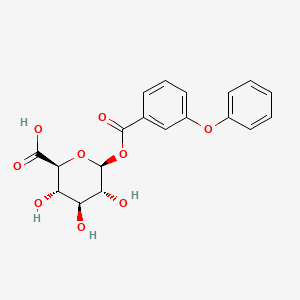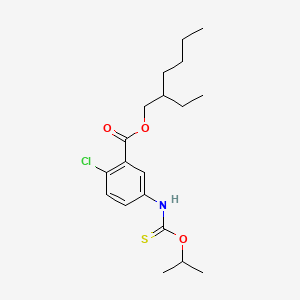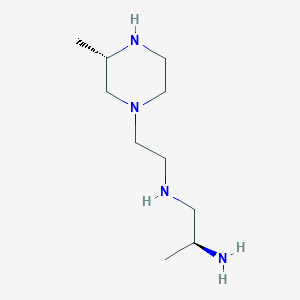
1-(2-(2-Amino-1-propyl)aminoethyl)-3-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-Amino-1-propyl)aminoethyl)-3-methylpiperazine is a compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of an amino group and a methyl group attached to the piperazine ring, which can influence its chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Amino-1-propyl)aminoethyl)-3-methylpiperazine can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-chloroethyl)-3-methylpiperazine with 2-amino-1-propanol under basic conditions. The reaction typically takes place in an organic solvent such as methanol or ethanol, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
For industrial production, a more efficient and scalable method is often employed. One such method involves the use of a continuous flow reactor, where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for better control of reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of catalysts such as palladium on carbon can further enhance the reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(2-Amino-1-propyl)aminoethyl)-3-methylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(2-Amino-1-propyl)aminoethyl)-3-methylpiperazine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-(2-(2-Amino-1-propyl)aminoethyl)-3-methylpiperazine is not well understood, but it is believed to involve interactions with various molecular targets and pathways. The amino groups in the compound can form hydrogen bonds with biological molecules, such as proteins and nucleic acids, which can influence their activity and function. Additionally, the compound may interact with cell membranes and other cellular structures, leading to changes in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
1-(2-(2-Amino-1-propyl)aminoethyl)-3-methylpiperazine can be compared with other similar compounds, such as:
1-(2-(2-Aminoethyl)aminoethyl)-3-methylpiperazine: This compound has a similar structure but lacks the propyl group, which can influence its chemical reactivity and biological activity.
1-(2-(2-Amino-1-propyl)aminoethyl)-4-methylpiperazine: This compound has a methyl group attached to a different position on the piperazine ring, which can affect its properties and applications.
The unique structure of this compound, with its specific arrangement of amino and methyl groups, gives it distinct chemical and biological properties that can be exploited in various applications.
Eigenschaften
CAS-Nummer |
75962-54-8 |
|---|---|
Molekularformel |
C10H24N4 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
(2S)-1-N-[2-[(3S)-3-methylpiperazin-1-yl]ethyl]propane-1,2-diamine |
InChI |
InChI=1S/C10H24N4/c1-9(11)7-12-3-5-14-6-4-13-10(2)8-14/h9-10,12-13H,3-8,11H2,1-2H3/t9-,10-/m0/s1 |
InChI-Schlüssel |
IVNJEQYDZAFUEG-UWVGGRQHSA-N |
Isomerische SMILES |
C[C@H]1CN(CCN1)CCNC[C@H](C)N |
Kanonische SMILES |
CC1CN(CCN1)CCNCC(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


